2,4-Difluoro-N-methylaniline hydrochloride
Overview
Description
2,4-Difluoro-N-methylaniline hydrochloride is an organic compound with the molecular formula C7H8ClF2N. It is a derivative of aniline, where two fluorine atoms are substituted at the 2 and 4 positions of the benzene ring, and a methyl group is attached to the nitrogen atom. The hydrochloride salt form enhances its solubility in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the following steps:
Nitration: Aniline is nitrated to form 2,4-difluoroaniline.
Methylation: The resulting 2,4-difluoroaniline is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Acidification: The final step involves treating the methylated product with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of 2,4-Difluoro-N-methylaniline hydrochloride is typically carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-N-methylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4), while nucleophilic substitutions may involve nucleophiles like halides.
Major Products Formed:
Oxidation: Nitro derivatives, quinones, and other oxidized products.
Reduction: Amines, alcohols, and other reduced forms.
Substitution: Halogenated derivatives, alkylated products, and other substituted compounds.
Scientific Research Applications
2,4-Difluoro-N-methylaniline hydrochloride is widely used in scientific research due to its unique properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and agrochemicals. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a tool in molecular biology research.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
2,4-Difluoro-N-methylaniline hydrochloride is similar to other fluorinated aniline derivatives, such as 2,4-difluoroaniline and 2-fluoro-4-methylaniline. its unique combination of fluorine and methyl groups provides distinct chemical and physical properties that differentiate it from these compounds. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable tool in various applications.
Comparison with Similar Compounds
2,4-Difluoroaniline
2-Fluoro-4-methylaniline
2,6-Difluoro-N-methylaniline
3,4-Difluoro-N-methylaniline
Properties
IUPAC Name |
2,4-difluoro-N-methylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4,10H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECUMCZQTXMOBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675164 | |
Record name | 2,4-Difluoro-N-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-15-7 | |
Record name | Benzenamine, 2,4-difluoro-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Difluoro-N-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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